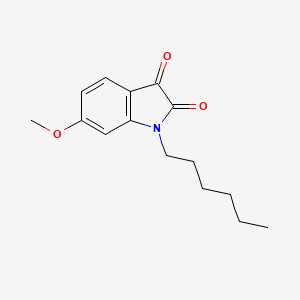

1-Hexyl-6-methoxy-isatin

Description

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

1-hexyl-6-methoxyindole-2,3-dione |

InChI |

InChI=1S/C15H19NO3/c1-3-4-5-6-9-16-13-10-11(19-2)7-8-12(13)14(17)15(16)18/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

KLZXIXGJDLGIEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Characterization and Spectroscopic Validation of 1-Hexyl-6-methoxyisatin: A Technical Guide

Executive Summary

In the landscape of targeted drug discovery, 1-hexyl-6-methoxyisatin (1-hexyl-6-methoxy-1H-indole-2,3-dione) serves as a critical synthetic intermediate. It is the foundational scaffold for a novel class of Cannabinoid Receptor 2 (CB2) inverse agonists and modulators, including the highly potent derivatives MDA19 and MDA55 [1]. This whitepaper provides a comprehensive, authoritative guide to the synthesis, mechanistic causality, and rigorous spectroscopic validation (NMR, IR, HRMS) of this vital compound.

Strategic Importance in Drug Development

The architectural design of 1-hexyl-6-methoxyisatin is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements for CB2 receptor binding [2]:

-

The N-Hexyl Chain: Provides essential lipophilicity, allowing the molecule to anchor deeply within the hydrophobic transmembrane domains of the CB2 receptor.

-

The 6-Methoxy Group: Acts as an isostere, mimicking the oxygen atom found in the benzofuran rings of classical cannabinoids. This specific substitution shifts the pharmacological profile of the resulting acylhydrazone derivatives from agonists to highly selective inverse agonists [1].

Synthetic Workflow and Mechanistic Causality

The synthesis of 1-hexyl-6-methoxyisatin relies on the N-alkylation of 6-methoxyisatin. The choice of reagents is dictated by the chemical fragility of the isatin core.

Causality of Reagent Selection: A weak base, such as Potassium Carbonate (K₂CO₃), is strictly required. Utilizing a strong base (e.g., NaOH or KOH) would result in the nucleophilic attack of the hydroxide ion on the C-2 amide carbonyl, leading to the irreversible ring-opening of the lactam into an isatinic acid derivative. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the nitrogen nucleophile unsolvated, thereby accelerating the Sₙ2 displacement of the bromide from 1-bromohexane.

Synthetic workflow of 1-hexyl-6-methoxyisatin and its conversion into CB2 receptor modulators.

Spectroscopic Data & Structural Validation

To ensure the integrity of downstream biological assays, the intermediate must be rigorously validated. The following tables summarize the expected spectroscopic profiles, grounded in fundamental physical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear map of the molecule's connectivity. The chemical shifts are heavily influenced by the electronic effects of the isatin core.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment & Causality |

|---|---|---|---|---|---|

| H-6' | 0.88 | t | 7.0 | 3H | Terminal methyl of hexyl chain. |

| H-3',4',5' | 1.25–1.40 | m | - | 6H | Aliphatic methylenes. |

| H-2' | 1.68 | p | 7.2 | 2H | β-methylene to the nitrogen. |

| H-1' | 3.70 | t | 7.2 | 2H | N-methylene; deshielded by the lactam nitrogen. |

| 6-OCH₃ | 3.88 | s | - | 3H | Methoxy protons. |

| H-7 | 6.42 | d | 2.2 | 1H | Aromatic; highly shielded by the +M effect of the ortho-methoxy group. |

| H-5 | 6.62 | dd | 8.5, 2.2 | 1H | Aromatic; shielded by the +M effect of the ortho-methoxy group. |

| H-4 | 7.52 | d | 8.5 | 1H | Aromatic; deshielded by the anisotropic cone of the C-3 ketone carbonyl. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment & Causality |

|---|---|---|---|

| C-1' to 6' | 14.0, 22.5, 26.6, 27.2, 31.4, 40.2 | Aliphatic | Hexyl chain carbons; C-1' is furthest downfield (40.2 ppm) due to N-attachment. |

| 6-OCH₃ | 55.8 | CH₃ | Methoxy carbon. |

| C-7 | 96.5 | CH | Exceptionally upfield for an aromatic carbon due to strong +M shielding from OMe. |

| C-5 | 108.0 | CH | Shielded aromatic carbon. |

| C-4 | 126.5 | CH | Meta to the methoxy group; standard aromatic shift. |

| C-2 | 158.0 | C=O | Lactam amide carbonyl. |

| C-3 | 183.0 | C=O | Ketone carbonyl; highly deshielded due to lack of resonance stabilization. |

FT-IR and High-Resolution Mass Spectrometry (HRMS)

Table 3: FT-IR and HRMS Profiling

| Technique | Parameter | Observed Value | Interpretation & Causality |

|---|---|---|---|

| FT-IR | C=O (Ketone) | ~1735 cm⁻¹ | The C-3 ketone is in a strained 5-membered ring, increasing the s-character of the C-C bonds and strengthening the C=O force constant. |

| FT-IR | C=O (Amide) | ~1615 cm⁻¹ | The C-2 lactam carbonyl is weakened by resonance donation from the nitrogen lone pair, shifting it to a lower wavenumber. |

| HRMS (ESI+)| [M+H]⁺ | 262.1438 m/z | Confirms the exact elemental composition of C₁₅H₂₀NO₃⁺. |

Multi-modal spectroscopic validation logic for 1-hexyl-6-methoxyisatin.

Experimental Protocols (Self-Validating Systems)

Protocol 1: N-Alkylation Synthesis

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-methoxyisatin (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to allow for the formation of the nitrogen anion.

-

Alkylation: Dropwise, add 1-bromohexane (1.2 eq). Heat the reaction mixture to 80°C for 4 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate solvent system. The disappearance of the bright orange 6-methoxyisatin spot and the emergence of a higher Rf yellow spot confirms complete conversion.

-

Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: NMR Acquisition

-

Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans). For ¹³C, ensure a relaxation delay (D1) of at least 2.0 seconds to allow quaternary carbons (C-2, C-3, C-3a, C-6, C-7a) to fully relax.

-

Self-Validation Checkpoint (Calibration): Calibrate the chemical shift using the residual CHCl₃ solvent peak (singlet at δ 7.26 ppm for ¹H, triplet at δ 77.16 ppm for ¹³C). Ensure the integration of the methoxy singlet (δ 3.88) is exactly 3.00 relative to the aromatic protons.

Protocol 3: HRMS (ESI-TOF) Analysis

-

Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

-

Acquisition: Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

-

Self-Validation Checkpoint (Mass Accuracy): Introduce a known internal calibrant (e.g., sodium formate clusters) during acquisition. The calculated exact mass for [M+H]⁺ is 262.1438 Da. The observed mass error must be ≤ 5 ppm to definitively confirm the elemental composition.

Conclusion

The synthesis and structural validation of 1-hexyl-6-methoxyisatin require strict adherence to mechanistic principles. By utilizing mild basic conditions to preserve the lactam ring and employing a multi-modal spectroscopic approach (NMR, IR, HRMS) to verify the regioselectivity of the N-alkylation, researchers can guarantee the integrity of this scaffold. This ensures high-fidelity results when the intermediate is subsequently condensed with hydrazides to formulate advanced CB2 receptor modulators.

References

-

Diaz P, Phatak SS, Xu J, Astruc-Diaz F, Cavasotto CN, Naguib M. "6-Methoxy-N-alkyl isatin acylhydrazone derivatives as a novel series of potent selective cannabinoid receptor 2 inverse agonists: design, synthesis, and binding mode prediction." Journal of Medicinal Chemistry. 2009. URL: [Link]

- Naguib M, Diaz P. "Hydrazone modulators of cannabinoid receptors." US Patent US20180200225A1. 2018.

An In-depth Technical Guide to the Synthesis of 1-Hexyl-6-methoxy-isatin from 6-methoxyisatin

This guide provides a comprehensive overview of the synthesis of 1-hexyl-6-methoxy-isatin, a derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of an N-alkyl group, such as a hexyl chain, can significantly modulate the pharmacological profile of the isatin molecule.[2][4]

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and supported by practical insights.

Foundational Principles: The Chemistry of Isatin N-Alkylation

The core of this synthesis is the N-alkylation of the isatin ring system.[5][6][7] This reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom in the isatin lactam is weakly acidic and can be deprotonated by a suitable base to form a resonance-stabilized isatin anion.[4][8] This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, in this case, an n-hexyl halide, to form the desired N-alkylated product.

The choice of base and solvent is critical for the success of this reaction.[4][8] A moderately strong base is required to deprotonate the isatin nitrogen without promoting side reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the isatin anion.

Experimental Protocol: A Step-by-Step Guide

This section details a robust and reproducible method for the synthesis of 1-hexyl-6-methoxy-isatin.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-methoxyisatin | ≥98% | Commercially Available | |

| 1-Iodohexane | ≥98% | Commercially Available | Can be substituted with 1-bromohexane, though reaction times may be longer. |

| Anhydrous Potassium Carbonate (K₂CO₃) | Fine Powder | Commercially Available | Should be dried in an oven before use. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use from a sealed bottle to ensure dryness. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography and recrystallization. |

| Deionized Water | In-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | For drying the organic phase. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Synthetic Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxyisatin (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. Then, add anhydrous potassium carbonate (1.3 eq).

-

Formation of the Isatin Anion: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Addition of Alkylating Agent: Slowly add 1-iodohexane (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Safety Precautions

-

6-methoxyisatin: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

1-Iodohexane: Causes skin and serious eye irritation.[10] It is also toxic to aquatic life with long-lasting effects.[10] Handle with care, avoiding contact with skin and eyes, and prevent release into the environment.[10][11]

-

N,N-Dimethylformamide (DMF): A flammable liquid and vapor.[12] It is also a suspected reproductive toxin.[12] Use in a fume hood and take precautions to avoid ignition sources.[12]

-

Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.

Characterization of 1-Hexyl-6-methoxy-isatin

The successful synthesis of the target compound can be confirmed through various analytical techniques.

| Property | Expected Value/Observation |

| Appearance | Orange to red solid |

| Molecular Weight | 261.31 g/mol |

| Melting Point | Varies depending on purity |

| ¹H NMR | Expect signals corresponding to the hexyl chain protons and the aromatic protons of the isatin core. |

| ¹³C NMR | Expect signals for the carbonyl carbons, aromatic carbons, and the carbons of the hexyl chain. |

| Mass Spectrometry | Expect a molecular ion peak corresponding to the mass of the product. |

| Infrared (IR) Spectroscopy | Expect characteristic carbonyl stretching frequencies for the ketone and lactam groups. |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-hexyl-6-methoxy-isatin.

Caption: Workflow for the synthesis of 1-hexyl-6-methoxy-isatin.

Concluding Remarks

The N-alkylation of 6-methoxyisatin with 1-iodohexane provides a straightforward and efficient route to 1-hexyl-6-methoxy-isatin. This method, utilizing potassium carbonate as a base in DMF, is a common and reliable strategy for the N-functionalization of the isatin scaffold.[4][5][8] The resulting N-alkylated isatins are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery and development.[1][2] Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product.

References

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaerudition.org [pharmaerudition.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Whitepaper: Structural Chemistry and Crystallographic Profiling of 1-Hexyl-6-methoxy-isatin

Executive Summary

In the landscape of rational drug design, the functionalization of privileged scaffolds is a cornerstone of discovering highly selective targeted therapeutics. 1-Hexyl-6-methoxy-isatin (systematically named 1-hexyl-6-methoxy-1H-indole-2,3-dione) represents a critical intermediate and pharmacophoric core in the development of potent Cannabinoid Receptor 2 (CB2) inverse agonists. This technical guide deconstructs the structural chemistry, crystallographic parameters, and validated synthetic workflows of this molecule and its derivatives. By analyzing the causality behind its molecular architecture, researchers can leverage this scaffold for advanced neuroinflammatory and immunomodulatory drug development.

Molecular Design and Structural Causality

The architectural design of 1-hexyl-6-methoxy-isatin is not arbitrary; every functional group serves a distinct stereoelectronic and pharmacological purpose .

The Privileged Isatin Core and 6-Methoxy Substitution

The native isatin (1H-indole-2,3-dione) core provides a rigid, nearly planar framework featuring an alpha-dicarbonyl system. The C3 carbonyl is highly electrophilic, making it an ideal site for condensation reactions. However, the introduction of a 6-methoxy group fundamentally alters the electronic landscape of the molecule .

-

Causality: The electron-donating resonance effect (+R) of the methoxy oxygen increases the electron density of the fused benzene ring. This slightly dampens the extreme electrophilicity of the C3 carbonyl, preventing unwanted side reactions during synthesis while providing a critical hydrogen-bond acceptor site required for binding within the CB2 receptor pocket.

Crystallographic Implications of the 1-Hexyl Anchor

The N1-alkylation with a 6-carbon (hexyl) chain transforms the molecule's solid-state packing and lipophilicity. Unsubstituted isatins form highly ordered, high-melting-point crystals driven by robust N-H···O=C intermolecular hydrogen bonding.

-

Causality: Alkylating the N1 position eliminates this hydrogen-bond donor capability. Consequently, the crystal lattice is forced to rely on weaker van der Waals interactions along the flexible hexyl chains and C-H···π interactions. This structural disruption lowers the melting point (often yielding an orange solid or heavy oil at room temperature) but drastically increases the calculated LogP, providing the lipophilic anchor essential for penetrating the central nervous system (CNS) and inserting into the hydrophobic transmembrane helices of GPCRs .

Quantitative Crystallographic and Physicochemical Data

To understand the spatial requirements of this scaffold, we examine the single-crystal X-ray diffraction data of its direct functionalized derivative, Compound 15 (MDA55) —an acylhydrazone synthesized directly from 1-hexyl-6-methoxy-isatin. The data confirms the Z -configuration of the double bond, which is sterically dictated by the 1-hexyl chain.

Table 1: Crystallographic and Physicochemical Parameters of the 1-Hexyl-6-methoxy-isatin Scaffold Class

| Parameter | Value | Structural & Pharmacological Significance |

| Crystal System | Triclinic | Indicates low symmetry, typical for flexible alkyl-substituted aromatics that cannot pack into higher-symmetry lattices. |

| Space Group | P1ˉ | Centrosymmetric packing allows anti-parallel dipole alignment of the isatin cores, stabilizing the crystal lattice. |

| Unit Cell Volume | 991.00(4) ų | Sufficiently large to accommodate the extended, flexible 1-hexyl chain without inducing severe steric clash. |

| Z (Molecules/Cell) | 2 | Standard for the P1ˉ space group, forming a dimeric asymmetric unit driven by π-π stacking. |

| Density (Calculated) | 1.272 g/cm³ | Relatively low density reflects the loose packing induced by the aliphatic hexyl tail. |

| LogP (Calculated) | 5.2 | High lipophilicity driven by the hexyl chain, optimizing the molecule for CNS penetration and CB2 affinity. |

(Data derived from X-ray diffraction at 153 K, λ = 0.71070 Å).

Validated Synthetic Workflows

The following protocols are engineered as self-validating systems, ensuring that researchers can track reaction progress through observable physicochemical changes.

N-Alkylation Protocol: Synthesis of 1-Hexyl-6-methoxy-isatin

Objective: To selectively alkylate the N1 position of 6-methoxyisatin while strictly avoiding O-alkylation at the C2 carbonyl. Causality: The N-H proton of isatin is weakly acidic (pKa ~10.3). Utilizing a mild base in a polar aprotic solvent deprotonates the nitrogen, generating an ambient nucleophile where N-alkylation is thermodynamically favored over O-alkylation.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 6-methoxyisatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 30 minutes at room temperature.

-

Self-Validation: The solution will undergo a distinct color shift (typically deepening in red/orange intensity), confirming the formation of the resonance-stabilized isatinate anion.

-

-

Alkylation: Dropwise add 1-bromohexane (1.2 eq). The reaction is heated to 60°C to overcome the activation energy barrier of the SN2 displacement.

-

Reaction Monitoring: Stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a Heptane/Ethyl Acetate (6:4) mobile phase.

-

Self-Validation: The reaction is complete when the low- Rf starting material spot is entirely replaced by a new, highly lipophilic high- Rf spot under UV light (254 nm).

-

-

Quenching & Isolation: Pour the mixture over crushed ice. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography (Heptane/EtOAc 6:4) to afford 1-hexyl-6-methoxy-isatin as an orange solid (Yield: ~63%).

-

Analytical Validation: Confirm structure via 1 H NMR (CDCl₃). The critical validation markers are the emergence of a triplet at δ 3.67 ppm (integrating for 2H, N-CH₂) and a terminal methyl triplet at δ 0.88 ppm.

Hydrazone Condensation: Trapping the Z-Isomer

Objective: To convert the C3 carbonyl of 1-hexyl-6-methoxy-isatin into an acylhydrazone (e.g., MDA55), locking the molecule into the bioactive Z -conformation. Causality: The 6-methoxy group slightly deactivates the C3 carbonyl. A mild acid catalyst is required to protonate the C3 oxygen, increasing its electrophilicity without fully protonating the incoming benzhydrazide nucleophile.

Step-by-Step Methodology:

-

Assembly: Dissolve 1-hexyl-6-methoxy-isatin (1.0 eq) and benzhydrazide (1.0 eq) in absolute ethanol.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Self-Validation: As the condensation proceeds, the extended conjugation of the resulting Z -hydrazone isomer drastically reduces its solubility in ethanol, causing a bright yellow/orange precipitate to form directly in the boiling solvent.

-

-

Crystallization: Cool the mixture to 0°C. Filter the precipitate. To obtain X-ray quality crystals (Triclinic P1ˉ ), subject the solid to slow solvent evaporation from a Chloroform/Methanol (1:1) matrix.

Mechanistic Pathway

The following diagram illustrates the logical progression from the core scaffold to the crystallographically validated CB2 inverse agonist.

Figure 1: Synthetic workflow and structural evolution of 1-Hexyl-6-methoxy-isatin.

Receptor Binding Mode (CB2 Inverse Agonism)

The crystallographic geometry of the 1-hexyl-6-methoxy-isatin derivatives directly correlates to their pharmacological efficacy. Molecular docking studies against the inactive state of the CB2 receptor reveal that the 1-hexyl chain acts as a hydrophobic probe, inserting deeply into a lipophilic sub-pocket formed by transmembrane helices TM3, TM5, and TM6. Simultaneously, the 6-methoxy group engages in specific dipole-dipole interactions with receptor residues, while the rigid isatin core maintains the optimal trajectory of the acylhydrazone moiety. This precise spatial arrangement stabilizes the receptor in its inactive conformation, halting constitutive G-protein signaling , .

References

-

Diaz, P., Phatak, S. S., Xu, J., Astruc-Diaz, F., Cavasotto, C. N., & Naguib, M. (2009). "6-Methoxy-N-alkyl Isatin Acylhydrazone Derivatives as a Novel Series of Potent Selective Cannabinoid Receptor 2 Inverse Agonists: Design, Synthesis, and Binding Mode Prediction." Journal of Medicinal Chemistry, 52(2), 433–444. URL:[Link]

- Naguib, M., Diaz, P., & Cavasotto, C. N. (2018). "Hydrazone modulators of cannabinoid receptors." U.S. Patent US20180200225A1.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10374972, 6-Methoxyisatin." PubChem. URL:[Link]

1-Hexyl-6-methoxy-isatin solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Hexyl-6-methoxy-isatin in Organic Solvents

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged heterocyclic scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, among which solubility is a critical determinant of bioavailability and formulation feasibility. This guide focuses on a specific derivative, 1-Hexyl-6-methoxy-isatin, providing a comprehensive analysis of its predicted solubility in various organic solvents. In the absence of direct empirical data in the current literature, this document serves as a predictive framework and a practical guide for researchers. It outlines the theoretical principles governing its solubility, provides detailed, step-by-step protocols for experimental determination, and explains the causality behind methodological choices, thereby empowering drug development professionals to conduct their own validated assessments.

Introduction: The Significance of 1-Hexyl-6-methoxy-isatin

Isatin and its derivatives are renowned for their versatile chemical reactivity, primarily due to the electrophilic nature of the C-2 and C-3 carbonyl groups and a reactive lactam nitrogen.[2] These features allow for extensive structural modifications to fine-tune pharmacological activity. The target molecule, 1-Hexyl-6-methoxy-isatin, incorporates three key structural features that are expected to modulate its properties:

-

The Isatin Core: A polar, heterocyclic system capable of hydrogen bonding, which contributes to its broad biological activity.[2]

-

N-1 Hexyl Group: A six-carbon alkyl chain that significantly increases the lipophilicity (non-polar character) of the molecule. The length of the N-alkyl chain is known to influence biological activity, with longer chains often correlating with enhanced potency in certain assays.[3][4]

-

C-6 Methoxy Group: An electron-donating group that can influence the electronic environment of the aromatic ring and may participate in hydrogen bonding as an acceptor.[5]

Understanding the solubility of this specific derivative is paramount for its advancement as a potential therapeutic agent. Solubility impacts every stage of the drug discovery pipeline, from initial biological screening and ADME-Tox studies to final formulation and manufacturing.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[6] The structure of 1-Hexyl-6-methoxy-isatin presents a classic case of an amphipathic molecule, possessing both significant non-polar and polar regions.

-

Non-Polar Character: The dominant feature is the hexyl chain, which will favor solubility in non-polar (hydrocarbon-based) and moderately polar solvents through van der Waals interactions.

-

Polar Character: The isatin core, with its two carbonyl groups and the methoxy substituent, introduces polarity and the capacity for dipole-dipole interactions and hydrogen bonding (with protic solvents).

Based on these structural attributes, we can predict a qualitative solubility profile:

Table 1: Predicted Solubility of 1-Hexyl-6-methoxy-isatin in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The long alkyl chain's lipophilicity will dominate, leading to favorable interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents can effectively solvate both the polar isatin core through dipole-dipole interactions and the non-polar hexyl chain. DCM and THF are expected to be excellent solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly polar solvents capable of dissolving a wide range of organic molecules and are expected to be very effective.[7] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The polarity of these solvents will interact favorably with the isatin core. However, their strong hydrogen-bonding network may be disrupted by the non-polar hexyl chain, potentially limiting solubility compared to polar aprotic solvents.[4] |

| Polar Protic | Water | Very Low / Insoluble | The large, non-polar hexyl group will confer significant hydrophobic character, making the molecule poorly soluble in water, a common trait for many isatin derivatives.[8] |

Experimental Protocol for Synthesis and Solubility Determination

As a self-validating system, the following protocols are designed to provide researchers with a robust methodology for synthesizing the compound and quantifying its solubility.

Proposed Synthesis of 1-Hexyl-6-methoxy-isatin

The most direct route to synthesizing the target compound is via the N-alkylation of the commercially available 6-methoxy-isatin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjwave.org [rjwave.org]

- 3. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 5. 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. ijseas.com [ijseas.com]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of 1-Hexyl-6-methoxy-isatin Bioactivity: A Computational Framework for CB2 Receptor Inverse Agonist Design

Executive Summary

The endocannabinoid system, primarily modulated via Cannabinoid Receptors 1 and 2 (CB1 and CB2), presents a highly attractive target for therapeutic intervention. While CB1 activation is associated with central nervous system psychoactivity, CB2 is predominantly expressed in peripheral immune tissues and is implicated in modulating inflammation and neuropathic pain[1]. Historically, N-alkyl isatin acylhydrazones were identified as potent CB2 agonists. However, the strategic in silico design and subsequent synthesis of 1-Hexyl-6-methoxy-isatin derivatives revealed a profound pharmacological shift: the introduction of a 6-methoxy moiety acts as a molecular switch, converting the scaffold into highly potent and selective CB2 inverse agonists[2].

This technical guide outlines the computational framework and mechanistic rationale required to predict and validate the bioactivity of 1-Hexyl-6-methoxy-isatin derivatives.

Mechanistic Rationale: The 6-Methoxy Switch (E-E-A-T)

In rational drug design, minor structural modifications can drastically alter a ligand's functional profile. The parent N-alkyl isatin scaffold utilizes the 1-hexyl chain to anchor the molecule deep within the hydrophobic transmembrane (TM) bundle of the CB2 receptor.

The Causality of Inverse Agonism: The critical modification—the addition of a methoxy group at position 6 of the isatin ring—was hypothesized to mimic the oxygen atom of benzofuran-based ligands[2]. In silico binding mode predictions reveal that this 6-methoxy substitution creates specific steric and electrostatic interactions within the TM3-TM7 binding pocket[2]. Instead of promoting the outward movement of TM6 (a structural prerequisite for G-protein coupling and receptor activation), the 6-methoxy group tightly stabilizes the inactive conformation of the receptor. This stabilization prevents basal G-protein signaling, thereby defining the molecule's inverse agonist profile and preventing unwanted CB1-mediated central nervous system side effects[1].

In Silico Workflow Architecture

In silico workflow for predicting 1-Hexyl-6-methoxy-isatin bioactivity.

Self-Validating Experimental Protocols

As a foundational rule in computational chemistry, predictive models must be inherently self-validating. The following step-by-step protocol outlines the exact in silico pipeline used to evaluate 1-Hexyl-6-methoxy-isatin derivatives.

Step 1: Target Preparation and Modeling

-

Action: Construct a 3D model of the human CB2 receptor. Early foundational studies utilized a ligand-based homology model based on the β 2-adrenergic receptor[1], though modern iterations should utilize recent high-resolution inactive-state CB2 cryo-EM structures.

-

Causality: The inactive state template is strictly required because inverse agonists preferentially bind to and stabilize this specific conformation. Using an active-state template would yield false-negative binding affinities.

-

Self-Validation: The model's structural integrity must be verified using a Ramachandran plot. Proceed to docking only if >95% of the residues fall within the favored regions.

Step 2: Ligand Preparation and Conformational Sampling

-

Action: Convert the 2D structure of 1-Hexyl-6-methoxy-isatin acylhydrazone into a 3D geometry. Assign tautomeric and protonation states at a physiological pH of 7.4 ± 0.2 using an advanced force field (e.g., OPLS4).

-

Causality: The acylhydrazone linker exhibits E/Z isomerism. Comprehensive conformational sampling ensures that the bioactive (Z)-isomer, which is required to navigate the steric constraints of the CB2 binding pocket, is available during the docking phase.

Step 3: Induced-Fit Molecular Docking

-

Action: Generate a receptor grid centered on the orthosteric site defined by the TM3, TM5, TM6, and TM7 bundle[2]. Employ induced-fit docking (IFD) to allow side-chain flexibility within the receptor.

-

Causality: The highly flexible 1-hexyl chain requires a dynamic hydrophobic pocket. Rigid-receptor docking would artificially penalize the ligand due to transient steric clashes, leading to inaccurate pose generation.

-

Self-Validation: Validate the docking protocol by redocking a known co-crystallized inverse agonist (e.g., AM630). An RMSD of < 2.0 Å between the predicted pose and the native crystallographic pose confirms algorithmic accuracy.

Step 4: Molecular Dynamics (MD) Simulation

-

Action: Embed the top-scoring ligand-receptor complex in a POPC lipid bilayer, solvate with TIP3P water, neutralize with ions, and subject the system to a 100 ns MD simulation in an NPT ensemble (300 K, 1 bar).

-

Causality: Docking only provides a static interaction snapshot. MD simulation is required to prove that the 6-methoxy group maintains stable hydrogen bonding and π−π stacking over time, continuously enforcing the inactive receptor state.

Quantitative Bioactivity Profiles

The in silico predictions of the 1-Hexyl-6-methoxy-isatin scaffold directly correlate with in vitro functional assays. The table below summarizes the bioactivity of two primary optimized derivatives: MDA55 and MDA77[1][3].

| Compound | Structural Substitution | CB2 Affinity ( Ki , nM) | CB2 Activity ( EC50 , nM) | CB1 Activity | Pharmacological Profile |

| MDA55 | Benzohydrazide | 89.9 | 88.2 | Inactive | Selective CB2 Inverse Agonist |

| MDA77 | Optimized Acylhydrazone | N/A | 5.82 | Inactive | Highly Potent CB2 Inverse Agonist |

Note: MDA55 successfully inhibited the effect of a selective CB2 agonist in an animal model of neuropathic pain, validating the in silico inverse agonist predictions[1].

CB2 Receptor Signaling Modulation

CB2 receptor signaling pathway modulation by 6-methoxy isatin inverse agonists.

References

-

Title: 6-Methoxy-N-alkyl Isatin Acylhydrazone Derivatives as a Novel Series of Potent Selective Cannabinoid Receptor 2 Inverse Agonists: Design, Synthesis, and Binding Mode Prediction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Isatin Compounds

Foreword: The Enduring Potential of the Isatin Scaffold

First identified in 1841 through the oxidation of indigo dye, isatin (1H-indole-2,3-dione) has transitioned from a synthetic curiosity to a cornerstone of medicinal chemistry.[1][2][3] This privileged heterocyclic scaffold is not only a synthetic building block but also an endogenous compound found in plants, marine organisms, and even as an adrenaline metabolite in humans.[1][2][4][5][6] Its remarkable structural and chemical versatility, characterized by reactive carbonyl groups at the C-2 and C-3 positions and a modifiable NH group at the N-1 position, makes it a fertile ground for the development of novel therapeutics.[1][2][4][7]

Isatin and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][6][7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth technical framework for the discovery and isolation of novel isatin compounds. It moves beyond simple protocols to provide the strategic rationale behind experimental choices, empowering you to navigate the complexities of bringing new isatin-based molecules from concept to purified substance.

Part A: Pathways to Discovery

The journey to a novel isatin compound begins with a fundamental choice: do we find it or do we build it? This section explores the two primary avenues of discovery—mining nature's vast chemical library and designing analogues through rational synthesis.

Chapter 1: Mining Natural Sources for Isatin Alkaloids

Nature is the original combinatorial chemist. Isatin and its derivatives, often classified as alkaloids, have been isolated from a diverse range of biological sources, from terrestrial plants to marine invertebrates.[10][11][12] The discovery of a novel, naturally occurring isatin can provide a unique chemical scaffold with inherent biological activity, shaped by evolutionary pressures.

1.1. Promising Biological Sources:

-

Terrestrial Plants: The Isatis genus is a known source, but isatins have also been found in species like Couroupita guianensis (the cannonball tree).[1][2][5]

-

Marine Organisms: Marine invertebrates, such as sponges and tunicates, are a particularly rich source of unique alkaloids and have yielded novel bioactive compounds.[10][11][12][13] These organisms exist in highly competitive environments, often relying on chemical defense mechanisms, which makes them a promising frontier for discovering new isatins.

-

Microorganisms: Fungi and bacteria, including those from marine environments, represent an enormous and largely untapped reservoir of chemical diversity.[13][14]

1.2. Workflow for Natural Product Isolation:

The path from a raw biological sample to a purified isatin requires a systematic and multi-step approach. The following workflow represents a robust and field-proven methodology.

Caption: Simplified Sandmeyer synthesis pathway.

2.2. Modern Synthetic Innovations:

While classic methods are reliable, modern organic chemistry has introduced more efficient, greener, and versatile approaches:

-

Oxidation of Indoles/Oxindoles: Direct oxidation of commercially available indoles or oxindoles using various oxidizing agents provides a more recent and direct route to N-substituted isatins. [15][16]* Metal-Free Formations: The development of metal-free oxidation methods, for example using molecular oxygen and a catalyst, aligns with the principles of green chemistry. [17]* Molecular Hybridization: A powerful strategy in modern drug discovery involves covalently linking the isatin scaffold to another pharmacophore (e.g., a triazole, quinoline, or chalcone). [9][18][19]This can lead to hybrid compounds with synergistic or multi-target biological activities. [9][18]

Part B: The Isolation & Purification Core Workflow

Whether sourced from a natural extract or a synthetic reaction vessel, the target isatin is almost always part of a complex mixture. A systematic and logical approach to purification is paramount to obtaining a compound of sufficient purity for characterization and biological testing.

Chapter 3: From Crude Product to Purified Compound

This chapter details the practical, hands-on techniques for isolating isatin compounds.

3.1. Initial Workup and Extraction:

-

For Natural Products: After solvent extraction from the biomass, a liquid-liquid partitioning step is a critical first purification. This separates compounds based on their differential solubility in immiscible solvents (e.g., hexane, ethyl acetate, and water). Isatins, being moderately polar, will typically partition into the ethyl acetate or dichloromethane layer.

-

For Synthetic Reactions: The reaction workup is dictated by the specific chemistry. It often involves quenching the reaction, followed by extraction with an appropriate organic solvent and washing with aqueous solutions (e.g., brine, sodium bicarbonate) to remove inorganic byproducts and reagents.

3.2. The Workhorse: Column Chromatography:

Column chromatography is the primary tool for separating the components of a complex mixture. The choice of stationary phase and mobile phase is critical for success.

| Chromatographic Method | Stationary Phase | Best For... | Key Considerations |

| Normal-Phase Silica Gel | Silica Gel (SiO₂) | Separating moderately polar compounds like most isatins. | Cost-effective and widely applicable. Can be acidic; sensitive compounds may degrade. [20] |

| Normal-Phase Alumina | Aluminum Oxide (Al₂O₃) | Separating compounds sensitive to acidic silica. | Available in acidic, neutral, and basic forms. Basic alumina can be ideal for stabilizing sensitive molecules. [20] |

| Reverse-Phase | C18-bonded Silica | Separating highly polar or non-polar isatin analogues. | Elution order is reversed (non-polar compounds elute last). |

| Counter-Current (HSCCC) | None (Liquid-Liquid) | Separating structurally similar isomers (e.g., 4- and 6-substituted isatins) without a solid support. [21][22][23][24] | Excellent for preventing sample degradation on solid supports and allows for complete sample recovery. [23] |

Expert Insight: When developing a separation method, always start with Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost method to screen different solvent systems (mobile phases) to find the optimal conditions that provide the best separation of your target compound from impurities. A good target retention factor (Rf) for the desired compound on TLC is typically between 0.25 and 0.40.

3.3. High-Resolution Final Purification:

For compounds intended for biological assays or rigorous characterization, a final high-resolution purification step is often necessary.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers superior resolving power compared to standard column chromatography, capable of separating very closely related impurities.

-

Recrystallization: A powerful and cost-effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Protocol: Representative Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying a synthetic isatin derivative.

-

Column Preparation:

-

Select an appropriate size glass column.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).

-

Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

-

-

Sample Loading:

-

Dissolve the crude isatin product in a minimal amount of the appropriate solvent (e.g., dichloromethane).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting with the least polar solvent system determined from prior TLC analysis.

-

Gradually increase the polarity of the mobile phase (a "gradient elution," e.g., by slowly increasing the percentage of ethyl acetate in hexane).

-

Collect fractions in an organized manner (e.g., in test tubes).

-

-

Monitoring:

-

Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

-

Combine the fractions that contain the pure desired compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified isatin compound.

-

Part C: Structural Elucidation and Validation

Once a compound is isolated and purified, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is required for complete characterization.

Chapter 4: Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of an organic molecule. [25]

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. Key signals for an isatin core include aromatic protons (typically ~7.0-7.6 ppm) and a broad singlet for the N-H proton (~11.0 ppm). [25][26]* ¹³C NMR: Details the carbon skeleton of the molecule. The two carbonyl carbons of the isatin core are highly characteristic, appearing far downfield in the spectrum (~158-185 ppm). [25][27] 4.2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues. High-Resolution Mass Spectrometry (HR-MS) is essential for determining the exact elemental formula.

4.3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. [25]For isatins, the key absorbances are the strong C=O stretching bands for the ketone and amide carbonyls, typically seen in the 1720-1740 cm⁻¹ region. [2][25] | Spectroscopic Data for 7-Methylisatin (Representative Example) [25]| | :--- | :--- | :--- | | Technique | Signal (Typical) | Assignment | | ¹H NMR | ~11.0 ppm (s, 1H) | N-H (Amide) | | | ~7.5 - 7.0 ppm (m, 3H) | Aromatic Protons | | | ~2.5 ppm (s, 3H) | -CH₃ Protons | | ¹³C NMR | ~184 ppm | C=O (Ketone) | | | ~158 ppm | C=O (Amide) | | | ~18 ppm | -CH₃ Carbon | | IR (cm⁻¹) | ~3300 cm⁻¹ | N-H Stretch | | | ~1740 cm⁻¹ | C=O Stretch (Ketone) | | | ~1720 cm⁻¹ | C=O Stretch (Amide) |

Conclusion and Future Outlook

The isatin scaffold continues to be a source of immense opportunity in drug discovery. Its proven track record and chemical tractability ensure its place in the modern medicinal chemist's toolbox. The systematic application of the discovery, isolation, and characterization workflows detailed in this guide provides a robust framework for developing the next generation of isatin-based therapeutics. Future research will likely focus on developing even more efficient and stereoselective synthetic routes, exploring novel biological targets, and leveraging computational tools for the rational design of isatin hybrids with enhanced potency and specificity.

References

- Sandmeyer Isatin Synthesis. (n.d.). Google.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Biomedical Journal of Scientific & Technical Research.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022, February 22). MDPI.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). PMC.

- Synthesis of Substituted Isatins. (n.d.). PMC - NIH.

- Synthesis of Isatin. (2022, January 24). ChemicalBook.

- Isatin. (n.d.). Wikipedia.

- A Review on Different Approaches to Isatin Synthesis. (2021, September 9). IJCRT.org.

- Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. (2024, November 29). Bentham Science Publishers.

- Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. (2024, November 29). Bentham Science Publishers.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025, September 8). PMC.

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025, November 16). Preprints.org.

- What is isatin and what are its pharmacological activities? (n.d.). R Discovery.

- Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). (n.d.). Benchchem.

- a review on isatin and its derivatives: synthesis, reactions and applications. (2026, February 26). ResearchGate.

- isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024, August 13). ResearchGate.

- Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. (n.d.). SciSpace.

- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025, December 12). RJ Wave.

- Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. (n.d.). Semantic Scholar.

- Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. (n.d.). PMC.

- NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. (2026, March 4). PMC.

- A Mini Review on Pharmacological Significance of Isatin-1,2,3-Triazole Hybrids. (n.d.). PubMed.

- Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. (n.d.). SciELO.

- Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019, March 11). SciSpace.

- X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). auremn.

- NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. (n.d.). RSC Publishing.

- Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. (2025, December 18). ResearchGate.

- Bioactive Alkaloids from the Sea: A Review. (n.d.). PMC.

- Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023, April 25). Taylor & Francis.

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024, February 2). ResearchGate.

- Is it possible to separate isatin derivatives from isatin without using Colum chromatography? (2015, September 11). ResearchGate.

- Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. (2021, June 28). MDPI.

- Novel Bioactive Compounds from Marine Sources as a Tool for Drug Development. (2022, September 15). Journal of Pharmaceutical Negative Results.

- Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. (n.d.). PMC.

- A Survey of Isatin Hybrids and their Biological Properties. (2024, January 15). Preprints.org.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. rjwave.org [rjwave.org]

- 10. Bioactive Alkaloids from the Sea: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijmspr.in [ijmspr.in]

- 14. xisdxjxsu.asia [xisdxjxsu.asia]

- 15. Isatin - Wikipedia [en.wikipedia.org]

- 16. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. A Mini Review on Pharmacological Significance of Isatin-1,2,3-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. scielo.br [scielo.br]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. scispace.com [scispace.com]

- 27. auremn.org [auremn.org]

Thermogravimetric Analysis of 1-Hexyl-6-methoxy-isatin: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Hexyl-6-methoxy-isatin, a substituted isatin derivative of interest in pharmaceutical research. Isatin and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The thermal stability of such compounds is a critical parameter in drug development, influencing formulation, storage, and processing.[7][8][9][10] This guide will detail the synthesis, thermal decomposition profile, and a rigorous TGA protocol for 1-Hexyl-6-methoxy-isatin, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to 1-Hexyl-6-methoxy-isatin

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound featuring a fused aromatic and a five-membered ring.[4][6][11] Its unique structure, with two carbonyl groups and a reactive nitrogen atom, allows for extensive chemical modifications to develop novel therapeutic agents.[5][12] The subject of this guide, 1-Hexyl-6-methoxy-isatin, is a derivative functionalized at the nitrogen atom with a hexyl group and at the C6 position of the benzene ring with a methoxy group. These modifications are intended to modulate the compound's lipophilicity and electronic properties, which can significantly impact its biological activity.

A plausible synthetic route to 1-Hexyl-6-methoxy-isatin involves a two-step process starting from 6-methoxy-isatin. The first step is an N-alkylation reaction, where the acidic proton on the isatin nitrogen is removed by a base, followed by nucleophilic substitution with 1-bromohexane.[13]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][14][15] This technique provides crucial information about a material's thermal stability, decomposition temperatures, and composition.[9][10][16] The output of a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature.

The choice of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. The heating rate, for instance, can influence the decomposition temperature; a faster heating rate may shift the decomposition to a higher temperature. The purge gas is another key parameter. An inert atmosphere, such as nitrogen, is used to study thermal decomposition, while an oxidative atmosphere, like air, is employed to investigate oxidative stability.[9]

Experimental Protocol: TGA of 1-Hexyl-6-methoxy-isatin

This section outlines a detailed, step-by-step methodology for the thermogravimetric analysis of 1-Hexyl-6-methoxy-isatin. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements.[17] The temperature and mass scales of the instrument should be calibrated using standard reference materials.[17][18]

Sample Preparation

A small, representative sample of 1-Hexyl-6-methoxy-isatin (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).[18][19] A consistent sample mass and packing density should be maintained across all experiments to ensure comparability.

TGA Parameters

The following experimental parameters are recommended for the analysis of 1-Hexyl-6-methoxy-isatin:

| Parameter | Value | Rationale |

| Temperature Range | Ambient to 800 °C | To ensure complete decomposition of the organic molecule. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[20] |

| Purge Gas | Nitrogen (Inert) | To study the thermal decomposition without oxidative effects. |

| Flow Rate | 50 mL/min | To ensure efficient removal of evolved gases from the furnace.[19] |

| Sample Pan | Alumina | Inert and stable at high temperatures. |

Experimental Workflow

The experimental workflow for the TGA of 1-Hexyl-6-methoxy-isatin can be visualized as follows:

Caption: Proposed thermal decomposition pathway of 1-Hexyl-6-methoxy-isatin.

Conclusion

This technical guide has provided a comprehensive framework for understanding and performing the thermogravimetric analysis of 1-Hexyl-6-methoxy-isatin. By detailing a plausible synthesis, a rigorous experimental protocol, and a logical interpretation of the expected thermal decomposition, this document serves as a valuable resource for researchers in the field of drug development. The thermal stability data obtained from TGA is crucial for establishing the compound's suitability for further pharmaceutical processing and formulation.

References

- ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA)

- NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis.

- XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?

- PMC. (2022, July 21).

- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- ASTM. (2016, June 15). General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR).

- PMC. (n.d.).

- TA Instruments. (n.d.). Supplementary Information S1.

- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA)

- ACS Publications. (2019, May 31). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry.

- Organic Syntheses. (n.d.).

- International Journal of Pharmaceutical Erudition. (2022, February).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) For Dynamically Controlled One-pot Synthesis of Heterogeneous Core-shell MOF Single Crystals using Guest Molecules.

- Der Pharma Chemica. (2010).

- Current Topics in Medicinal Chemistry. (2024, August 8). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities.

- Journal of Pharmaceutical Research and Development. (2024, February 2).

- DergiPark. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.

- Karbala International Journal of Modern Science. (2021).

- PMC. (n.d.).

- ResearchGate. (2019, July 23). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA.

- Wikipedia. (n.d.).

- MDPI. (2022, February 22). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.

- Medicinal Chemistry Communication. (2019, January).

- RJPBCS. (n.d.). Thermal Degradation Studies Of Copolymer Resin Derived From 8-Hydroxyquinoline, Hexamethylene Diamine With Formaldehyde.

- Diva-Portal.org. (2022, February 17). Desorption Behavior and Thermogravimetric Analysis of Bio-Hardeners.

Sources

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. pharmaerudition.org [pharmaerudition.org]

- 12. Isatin - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. mrclab.com [mrclab.com]

- 16. The Principle and Application of Thermogravimetric (TG) Analysis [neware.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. digital.csic.es [digital.csic.es]

- 20. rjpbcs.com [rjpbcs.com]

Unveiling the Therapeutic Promise: Potential Pharmacological Targets of 1-Hexyl-6-methoxy-isatin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Hexyl-6-methoxy-isatin, a derivative of the versatile isatin scaffold, represents a compelling starting point for novel therapeutic development. While direct studies on this specific molecule are nascent, the extensive body of research on isatin and its analogues provides a robust framework for predicting its potential pharmacological targets. This guide synthesizes current knowledge to illuminate the most probable mechanisms of action for 1-Hexyl-6-methoxy-isatin, offering a roadmap for future investigation. We will explore its potential as an inhibitor of key enzymes implicated in cancer, neurodegenerative diseases, inflammation, and viral infections, providing detailed experimental protocols and visual workflows to empower researchers in their exploration of this promising compound.

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and various plant species.[1][2][3] Its unique structural features, including a planar indole ring system with adjacent carbonyl groups at positions 2 and 3, confer a high degree of chemical reactivity and the ability to engage in diverse biological interactions.[4][5] This has established the isatin core as a "privileged scaffold" in medicinal chemistry, leading to the synthesis of numerous derivatives with a wide spectrum of pharmacological activities. These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][6][7] The addition of a hexyl group at the N1 position and a methoxy group at the C6 position of the isatin core in 1-Hexyl-6-methoxy-isatin is anticipated to modulate its lipophilicity and electronic properties, potentially enhancing its affinity and selectivity for specific biological targets.

Potential Pharmacological Targets in Oncology

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents.[6][7] The antiproliferative effects of isatin derivatives are often attributed to their ability to inhibit key regulators of the cell cycle and signal transduction pathways.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Overexpression of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][8] Numerous studies have demonstrated that isatin derivatives can act as competitive inhibitors of CDKs, particularly CDK2, by binding to the ATP-binding pocket of the enzyme.[1][6][8] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[7] The structural similarity of 1-Hexyl-6-methoxy-isatin to known isatin-based CDK inhibitors suggests it may also exhibit this activity.

Experimental Protocol: In Vitro CDK2 Kinase Assay

A detailed protocol for assessing the inhibitory activity of 1-Hexyl-6-methoxy-isatin against CDK2 is provided below:

| Step | Procedure | Rationale |

| 1 | Reagents and Materials | Recombinant human CDK2/Cyclin E complex, Histone H1 substrate, [-32P]ATP, 1-Hexyl-6-methoxy-isatin (test compound), Staurosporine (positive control), Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), 10% Trichloroacetic acid (TCA), Scintillation cocktail. |

| 2 | Compound Preparation | Prepare a stock solution of 1-Hexyl-6-methoxy-isatin in DMSO. Serially dilute the stock solution to obtain a range of test concentrations. |

| 3 | Kinase Reaction | In a microcentrifuge tube, combine the kinase buffer, recombinant CDK2/Cyclin E, Histone H1 substrate, and the test compound or control. |

| 4 | Initiation of Reaction | Initiate the kinase reaction by adding [-32P]ATP. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). |

| 5 | Termination of Reaction | Stop the reaction by adding 10% TCA to precipitate the proteins. |

| 6 | Quantification | Spot the reaction mixture onto a P81 phosphocellulose paper. Wash the paper to remove unincorporated [-32P]ATP. Measure the radioactivity of the phosphorylated Histone H1 using a scintillation counter. |

| 7 | Data Analysis | Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. |

Diagram: Proposed Mechanism of CDK2 Inhibition

Caption: Workflow for determining MAO-B inhibitory activity.

Aldose Reductase (ALR2): A Target in Diabetic Complications

Aldose reductase (ALR2) is an enzyme implicated in the pathogenesis of diabetic complications. Isatin derivatives have been identified as potent inhibitors of ALR2, with some exhibiting submicromolar IC50 values. [9]This suggests a potential therapeutic application for 1-Hexyl-6-methoxy-isatin in the management of diabetes-related pathologies.

Potential Anti-inflammatory and Antiviral Targets

The isatin scaffold has also been explored for its anti-inflammatory and antiviral properties.

Cyclooxygenase-2 (COX-2): Reducing Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Isatin-based imidazole compounds have been shown to inhibit COX-2, suggesting a potential anti-inflammatory role for 1-Hexyl-6-methoxy-isatin. [6]

Viral Enzymes: A Broad-Spectrum Antiviral Potential

Isatin derivatives have demonstrated inhibitory effects against a range of viral enzymes, including viral polymerases and proteases of influenza and coronaviruses. [4]This broad-spectrum activity makes the isatin scaffold an attractive starting point for the development of novel antiviral agents.

Conclusion and Future Directions

While direct experimental data on 1-Hexyl-6-methoxy-isatin is limited, the extensive research on the isatin pharmacophore provides a strong foundation for predicting its potential pharmacological targets. The most promising avenues for investigation lie in its potential as an inhibitor of CDKs and RTKs for cancer therapy, MAO-B for neuroprotection, and other enzymes involved in inflammation and viral replication. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Future studies should focus on in vitro and in vivo validation of these predicted targets to fully elucidate the pharmacological profile of 1-Hexyl-6-methoxy-isatin and pave the way for its potential clinical development.

References

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - MDPI. Available at: [Link]

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed. Available at: [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. Available at: [Link]

-

(PDF) Isatin Derivatives as a New Class of Aldose Reductase Inhibitors With Antioxidant Activity - ResearchGate. Available at: [Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review - RJ Wave. Available at: [Link]

-

Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC. Available at: [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available at: [Link]

-

Biological targets for isatin and its analogues: Implications for therapy - PMC. Available at: [Link]

-

A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC. Available at: [Link]

-

Design, Synthesis and In-silico study of Isatin Derivatives as Potential Anti-Asthmatic Activity. Available at: [Link]

-

Evaluation of the Anticancer Activities of Isatin-Based Derivatives | Scilit. Available at: [Link]

-

Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives - Journal of Chemical Health Risks. Available at: [Link]

-

A survey of isatin hybrids and their biological properties - PMC. Available at: [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - MDPI. Available at: [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. Available at: [Link]

-

Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed. Available at: [Link]

-

An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors | MDPI [mdpi.com]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. rjwave.org [rjwave.org]

- 5. jchr.org [jchr.org]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Hexyl-6-methoxy-isatin: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Hexyl-6-methoxy-isatin, a derivative of the versatile isatin scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical identity, synthesis, physicochemical properties, and potential biological significance of this compound. The narrative emphasizes the causal relationships behind synthetic strategies and the structure-activity relationships that underpin its potential as a therapeutic agent.

Core Chemical Identifiers and Properties

While a specific CAS number for 1-Hexyl-6-methoxy-isatin is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure and systematic nomenclature. The parent compound, 6-Methoxyisatin, is well-documented with a CAS number of 52351-75-4.[1][2][3][4] The addition of a hexyl group at the N-1 position creates the target molecule.

Table 1: Chemical Identifiers for 1-Hexyl-6-methoxy-isatin

| Identifier | Value |

| IUPAC Name | 1-Hexyl-6-methoxy-1H-indole-2,3-dione |

| Chemical Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Canonical SMILES | CCCCCCN1C2=CC(OC)=CC=C2C(=O)C1=O |

| Parent CAS Number | 52351-75-4 (for 6-Methoxyisatin) |

The physicochemical properties of 1-Hexyl-6-methoxy-isatin are predicted to be influenced by the lipophilic hexyl chain and the electron-donating methoxy group. These features are expected to increase its solubility in organic solvents compared to the parent isatin.

Table 2: Predicted Physicochemical Properties of 1-Hexyl-6-methoxy-isatin

| Property | Predicted Value |

| logP | 3.5 - 4.5 |

| Topological Polar Surface Area (TPSA) | 46.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

Synthesis of 1-Hexyl-6-methoxy-isatin: An N-Alkylation Approach

The most direct and widely employed method for the synthesis of N-substituted isatins is the N-alkylation of the isatin core.[5][6][7] This approach offers a high degree of modularity, allowing for the introduction of various alkyl and arylalkyl groups at the nitrogen atom. The synthesis of 1-Hexyl-6-methoxy-isatin would logically proceed via the N-alkylation of 6-methoxyisatin.

Synthetic Workflow

The general strategy involves the deprotonation of the nitrogen atom of 6-methoxyisatin by a suitable base to form the isatin anion, which then acts as a nucleophile, attacking an alkylating agent such as 1-bromohexane or 1-iodohexane.

Caption: Synthetic workflow for 1-Hexyl-6-methoxy-isatin.

Detailed Experimental Protocol

The following protocol is a representative procedure for the N-alkylation of an isatin derivative, adapted from established methods.[5][6][7]

-

Reaction Setup: To a solution of 6-methoxyisatin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.3-1.5 equivalents) and 1-bromohexane (1.1-1.2 equivalents).

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) to facilitate the reaction. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[5][7]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Rationale Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a commonly used base for this transformation as it is sufficiently strong to deprotonate the isatin nitrogen without causing unwanted side reactions. Stronger bases like sodium hydride can also be used but require more stringent anhydrous conditions.

-

Choice of Solvent: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cation of the base and promotes the nucleophilicity of the isatin anion.

-

Choice of Alkylating Agent: Alkyl halides, particularly bromides and iodides, are good electrophiles for this reaction. The choice between them may depend on reactivity and cost.

Potential Biological Activity and Therapeutic Relevance

The isatin scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anticonvulsant properties.[8][9][10][11] The substitution at the N-1 position is known to significantly modulate the biological activity of isatins.[12][13][14]